tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate: is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a cyano group, a hydroxyl group, and a carbamate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a suitable precursor that introduces the 1-cyano-5-hydroxypentyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of tert-butyl N-(1-cyano-5-oxopentyl)-N-methylcarbamate.
Reduction: Formation of tert-butyl N-(1-amino-5-hydroxypentyl)-N-methylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its structure suggests it could act as an inhibitor or modulator of certain biological pathways.
Medicine: While specific medical applications may not be well-documented, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In industrial applications, this compound may be used in the development of new materials or as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The cyano group could play a role in binding to active sites, while the carbamate moiety might interact with other functional groups within the target molecule.
Comparison with Similar Compounds
tert-Butyl N-(1-cyano-5-hydroxyhexyl)-N-methylcarbamate: Similar structure with an additional carbon in the chain.
tert-Butyl N-(1-cyano-4-hydroxypentyl)-N-methylcarbamate: Similar structure with a different position of the hydroxyl group.
tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
724445-95-8 |
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Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14(4)10(9-13)7-5-6-8-15/h10,15H,5-8H2,1-4H3 |
InChI Key |
WWXILGKOKLUERN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCO)C#N |
Origin of Product |
United States |
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